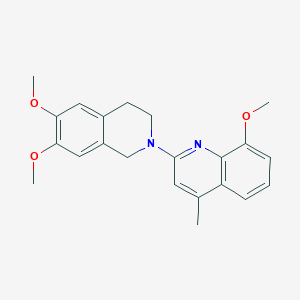![molecular formula C23H27FN2O3 B5964725 N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5964725.png)
N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as FPEP, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is an enzyme that degrades the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. FPEP has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM).
作用机制
N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide exerts its effects by inhibiting the activity of DPP-4, which leads to increased levels of GLP-1 and GIP. GLP-1 and GIP stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control. In addition, GLP-1 has been shown to have anti-inflammatory and cardioprotective effects, which may contribute to the beneficial effects of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide on cardiovascular outcomes.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to increase insulin secretion and reduce glucagon secretion in animal models of T2DM. It also improves glucose tolerance and reduces HbA1c levels in patients with T2DM. In addition, N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and cardioprotective effects, which may contribute to its beneficial effects on cardiovascular outcomes.
实验室实验的优点和局限性
One of the main advantages of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide as a research tool is its selectivity for DPP-4, which allows for the specific inhibition of this enzyme without affecting other related enzymes. This allows for the study of the specific effects of DPP-4 inhibition on glucose metabolism and other physiological processes. However, one limitation of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies and clinical trials.
未来方向
There are several potential future directions for research on N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective DPP-4 inhibitors, which may have improved efficacy and fewer side effects compared to currently available agents. Another area of interest is the investigation of the anti-inflammatory and cardioprotective effects of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, which may have implications for the treatment of cardiovascular disease. Finally, the use of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in combination with other agents, such as GLP-1 receptor agonists or SGLT2 inhibitors, may have synergistic effects on glycemic control and other physiological processes.
合成方法
The synthesis of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves several steps, including the preparation of the key intermediate 2-(2-fluorophenoxy)ethylamine, followed by reaction with 3-phenylpropylisocyanide and piperidine-3-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学研究应用
N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been studied extensively for its potential as a therapeutic agent for the treatment of T2DM. It has been shown to increase insulin secretion, reduce glucagon secretion, and improve glucose tolerance in animal models of T2DM. Clinical trials have also demonstrated the efficacy of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in reducing HbA1c levels and improving glycemic control in patients with T2DM. In addition to its glucose-lowering effects, N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory and cardioprotective effects.
属性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c24-20-10-4-5-11-21(20)29-16-14-25-23(28)19-12-13-22(27)26(17-19)15-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSCCIVKBIXYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCOC2=CC=CC=C2F)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5964653.png)
![{2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5964666.png)
![2-amino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5964680.png)
![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5964684.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B5964688.png)

![ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5964693.png)
![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4-methylphenol](/img/structure/B5964695.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5964706.png)

![5-[4-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5964721.png)
![9-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5964723.png)
